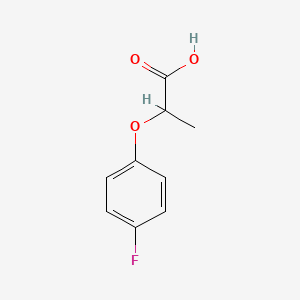

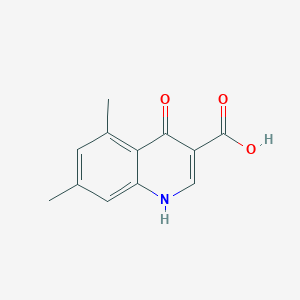

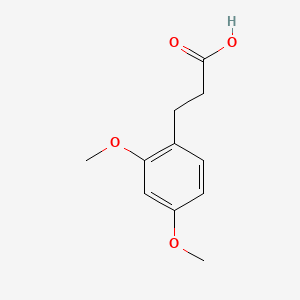

![molecular formula C18H20N2O3 B1334537 2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 887432-93-1](/img/structure/B1334537.png)

2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives has been explored in various studies. For instance, a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for their antibacterial properties against Escherichia coli in mice. The synthesis involved the use of ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, which showed protection against E. coli and other gram-negative bacteria, suggesting a pro-drug mechanism of action .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives has been studied, with the synthesis of these compounds achieved through cascade reactions. These reactions include Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar. The substrate-design approach was highlighted by incorporating an o-halo group into the aryl ring of 2-benzoylmethyleneimidazolidine, leading to the formation of two C-C bonds, two C-N bonds, and two new rings .

Chemical Reactions Analysis

Activation of carboxylic acids into their active esters has been achieved using tert-butyl carbonates (BOC-OX), prepared in situ by the reaction of X-OH and di-tert-butyl dicarbonate (BOC2O). The most efficient active carbonate was tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, which led to the formation of benzotriazinonyl esters. These esters are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield, with by-products being environmentally safe tert-BuOH and CO2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,h][1,6]naphthyridines have been explored through one-pot synthesis methods. These compounds were synthesized by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions. The resulting 6-methyl-1,6-dibenzonaphthyridinium triflates exhibited strong fluorescence, with fluorescence intensities changing upon intercalation into double-stranded DNA. This suggests potential applications in fluorescent DNA-binding compounds .

科学研究应用

Synthesis and Biological Activity

Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the compound , have been synthesized and tested for cytotoxic properties. These compounds showed potent activity against murine P388 leukemia and Lewis lung carcinoma, with some having IC50 values <10 nM. A specific 2-(4-fluorophenyl) derivative was even curative for colon 38 tumors in mice at low doses (Deady et al., 2005).

Synthesis Methods : Various methods for synthesizing tetrahydrobenzo[b][1,6]naphthyridine derivatives have been explored. For instance, 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines were obtained through cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids (Khaldeeva & Konshin, 1976).

Anticancer Activity : A study on 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid, synthesized via a new route, led to a series of carboxamides that exhibited significant anticancer activity against the A549 cell line. This highlights the potential of this scaffold in drug discovery, particularly as PDK1 inhibitors (Vennila et al., 2020).

Chemical Properties and Applications

Chemical Reactivity : Research into the reactivity and synthesis of various naphthyridine derivatives, including tetrahydrobenzo[b][1,6]naphthyridines, has provided insights into their potential use in creating complex polyaromatic systems. These compounds have applications in areas like OLED (organic light-emitting diode) technology (Rudys & Čikotienė, 2008).

Combinatorial Synthesis : A study demonstrated the combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives, achieved via a three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate. This highlights the compound's utility in synthesizing complex heterocyclic structures (Li et al., 2013).

属性

IUPAC Name |

2-(2,2-dimethylpropanoyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-18(2,3)17(23)20-9-8-14-12(10-20)15(16(21)22)11-6-4-5-7-13(11)19-14/h4-7H,8-10H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXKRODUEWHSIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399188 |

Source

|

| Record name | 2-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |

CAS RN |

887432-93-1 |

Source

|

| Record name | 2-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

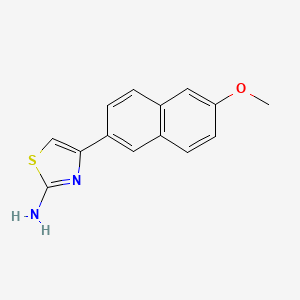

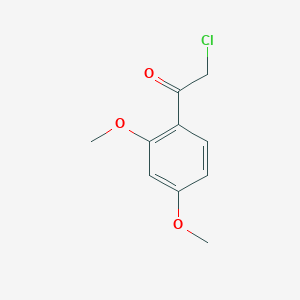

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)